3-(萘-2-基)丙酸

描述

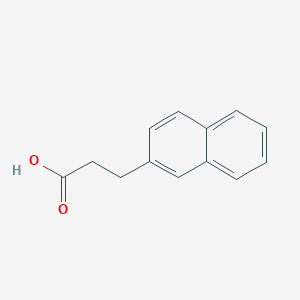

3-(Naphthalen-2-yl)propanoic acid is a chemical compound that is part of a broader class of organic compounds containing a naphthalene ring system. This structure is characterized by a fused pair of benzene rings, which imparts unique chemical properties to its derivatives. The compound itself is not explicitly detailed in the provided papers, but its derivatives and related compounds are extensively studied due to their potential applications in medicine and industry.

Synthesis Analysis

The synthesis of compounds related to 3-(Naphthalen-2-yl)propanoic acid often involves multi-step reactions with careful control of conditions to ensure the desired substitution pattern on the naphthalene ring system. For instance, the synthesis of 1-[(1-methylethyl)amino]-3-{[(4-methylthio)-1-naphthalenyl]oxy}-2-propanol hydrochloride involved a five-step process starting with 1-naphthol-1-14C, yielding a radiochemically pure product after several recrystallizations . Another example is the synthesis of (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, which was characterized using various spectroscopic techniques after its preparation .

Molecular Structure Analysis

The molecular structure of compounds containing the naphthalen-2-yl moiety has been confirmed using techniques such as X-ray crystallography, FT-IR, and Raman spectroscopy. For example, the structure of (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one was confirmed by X-ray crystallography and compared with optimized molecular structures calculated using DFT methods . Similarly, the molecular structure of a related compound, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, was characterized by XRD and other spectroscopic techniques, with theoretical calculations supporting the experimental findings .

Chemical Reactions Analysis

The reactivity of naphthalen-2-yl derivatives can be quite diverse, as evidenced by the synthesis of various compounds for potential therapeutic applications. For instance, naphthalen-2-yl acetate derivatives were synthesized and evaluated for anticonvulsant activity, demonstrating the versatility of this moiety in medicinal chemistry . The derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid to produce strongly fluorescent compounds also showcases the chemical reactivity of naphthalen-2-yl derivatives in bioconjugation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalen-2-yl derivatives are influenced by the naphthalene core and the substituents attached to it. The electronic spectra, NMR chemical shifts, and molecular electrostatic potential of these compounds have been calculated and compared with experimental data to understand their electronic properties . The molecular stability and electron delocalization of these compounds have been analyzed using natural bond orbital (NBO) calculations, which provide insights into their reactivity . Additionally, the non-linear optical behaviors of certain naphthalen-2-yl derivatives have been examined, indicating potential applications in materials science .

科学研究应用

Fluorescence Derivatization

3-(Naphthalen-2-yl)propanoic acid derivatives have been used in fluorescence derivatization of amino acids. These derivatives show strong fluorescence, making them useful in biological assays, particularly in the field of fluorescence spectroscopy and imaging. They offer a significant advantage due to their strong fluorescence in both ethanol and water at physiological pH levels, and good quantum yields (Frade et al., 2007).

Synthesis of Cyano Acid

A derivative of 3-(Naphthalen-2-yl)propanoic acid, namely 3-Cyano-1-naphthalenecarboxylic acid, is important in the manufacture of tachykinin receptor antagonists. This compound's synthesis represents an advancement in large-scale manufacturing due to its improved process efficiency and yield, offering a more environmentally friendly and scalable production method (Ashworth et al., 2003).

Photophysical Studies

In photophysical research, 3-(Naphthalen-2-yl)propanoic acid derivatives like acrylodan and prodan have been extensively studied to understand their emission properties in various solvents. These studies are crucial for their application in understanding the behavior of biological systems, including protein folding and structural analysis (Cerezo et al., 2001).

Anticonvulsant Agent Research

Derivatives of 3-(Naphthalen-2-yl)propanoic acid have been explored for their potential use as anticonvulsant agents. These compounds have shown significant efficacy in in vivo models, suggesting their potential therapeutic application in treating convulsions and related neurological conditions (Ghareb et al., 2017).

Luminescent Lanthanide Complexes

Ligands derived from 4-naphthalen-1-yl-benzoic acid, a related compound, have been used in the synthesis of Eu(III)-cored complexes, demonstrating efficient energy transfer and luminescent properties. This research is pivotal for the development of new materials in optics and sensing technologies (Kim et al., 2006).

Fluorescent Amino Acid Research

In the field of biochemistry, fluorescent amino acids like dansylalanine, which are structurally related to 3-(Naphthalen-2-yl)propanoic acid, have been genetically encoded into proteins. This research enhances our understanding of protein structure and dynamics, facilitating both in vitro and in vivo studies of biomolecular interactions (Summerer et al., 2006).

未来方向

Research on “3-(Naphthalen-2-yl)propanoic acid” and its derivatives is ongoing. One study found that 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (KOK1169/AONP), a derivative of this compound, showed promising results as an inhibitor of auxin biosynthesis . Another study found that novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives showed potential as potent inhibitors of platelet aggregation . These findings suggest that “3-(Naphthalen-2-yl)propanoic acid” and its derivatives may have potential applications in various fields, including plant biology and medicine .

属性

IUPAC Name |

3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9H,6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOYTDIICIICBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285893 | |

| Record name | 3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Naphthalen-2-yl)propanoic acid | |

CAS RN |

21658-35-5 | |

| Record name | 2-Naphthalenepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)

![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)

![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)

![1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline](/img/structure/B182659.png)

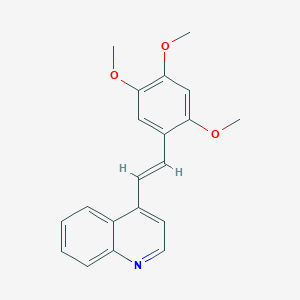

![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)